![molecular formula C19H17ClN4O3 B2805485 (5-Chloro-6-hydroxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 2034279-99-5](/img/structure/B2805485.png)
(5-Chloro-6-hydroxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
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Description
(5-Chloro-6-hydroxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing and Non-Covalent Interactions
A study by Sharma et al. (2019) investigated the crystal packing of a series of derivatives, including (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives. These compounds were found to have their molecular conformations stabilized via O⋯C contacts, indicating the importance of lone pair-π interactions and halogen bonds in their crystal packing. This research contributes to understanding the functional role of non-covalent interactions in the supramolecular architectures of such compounds (Sharma et al., 2019).
Antibacterial Activity
Rai et al. (2010) focused on a series of novel derivatives for their antibacterial activity. Among these, a specific derivative showed significant activity against various bacterial strains, indicating the potential of such compounds in developing antibacterial agents (Rai et al., 2010).
Insecticidal Activity
Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, demonstrating potential insecticidal properties. This suggests a possible application of such compounds in pest control (Holla et al., 2004).
Anticancer Evaluation
Gouhar and Raafat (2015) synthesized compounds, including (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, and evaluated them for their anticancer potential. This highlights the exploration of such compounds in the development of new anticancer therapies (Gouhar & Raafat, 2015).
Anticonvulsant Activity
Rajak et al. (2010) synthesized novel semicarbazones based on 1,3,4-oxadiazoles and evaluated their anticonvulsant activities. The results validated that the pharmacophoric model with four binding sites is essential for anticonvulsant activity, suggesting the utility of such compounds in epilepsy treatment (Rajak et al., 2010).
NMDA Receptor Antagonism
Borza et al. (2007) identified potent NR2B subunit-selective antagonists of the NMDA receptor, highlighting their potential in neurological disorders (Borza et al., 2007).
Antimicrobial and Antioxidant Activities
Bassyouni et al. (2012) synthesized a new series of compounds, including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanones, and evaluated them for their antioxidant and antimicrobial activities. This research contributes to the search for new antimicrobial and antioxidant agents (Bassyouni et al., 2012).
properties
IUPAC Name |
3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-22-18(27-23-11)15-10-24(9-14(15)12-5-3-2-4-6-12)19(26)13-7-16(20)17(25)21-8-13/h2-8,14-15H,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZCPPBEBBCUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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